![molecular formula C25H21FN4O2 B4305737 2'-AMINO-1'-(3,5-DIMETHYLPHENYL)-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE](/img/structure/B4305737.png)
2'-AMINO-1'-(3,5-DIMETHYLPHENYL)-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Overview
Description
2’-amino-1’-(3,5-dimethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that features a spiro-indole-quinoline structure
Preparation Methods
The synthesis of 2’-amino-1’-(3,5-dimethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable quinoline precursor.
Functional group modifications: Introduction of the amino, fluoro, and carbonitrile groups through various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and high-throughput techniques.
Chemical Reactions Analysis
2’-amino-1’-(3,5-dimethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic rings, using reagents like halogens or nitro groups.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biology: It may serve as a probe in biological studies to understand cellular processes and interactions.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2’-amino-1’-(3,5-dimethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other spiro-indole-quinoline derivatives, which share the core structure but differ in their substituents. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The unique combination of functional groups in 2’-amino-1’-(3,5-dimethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile provides distinct advantages in terms of stability and specificity in its applications.
Properties
IUPAC Name |
2'-amino-1'-(3,5-dimethylphenyl)-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2/c1-13-8-14(2)10-16(9-13)30-20-4-3-5-21(31)22(20)25(18(12-27)23(30)28)17-11-15(26)6-7-19(17)29-24(25)32/h6-11H,3-5,28H2,1-2H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIEUYPICUJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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